5-Azido-2-methyl-1H-isoindole-1,3(2H)-dione

Cytotoxicity Anticancer Activity Azidoisoindole‑1,3‑dione

5-Azido-2-methyl-1H-isoindole-1,3(2H)-dione (C₉H₆N₄O₂, molecular weight 202.17 g/mol) is a synthetic azido-substituted isoindole-1,3-dione (phthalimide) derivative characterized by an azido group at the 5-position of the aromatic ring and a methyl group at the N-2 position. It belongs to the broader class of azidoisoindole‑1,3(2H)-diones, which have been investigated as GLP‑1 secretagogues, cytotoxic agents, kinase‑targeting ligands, and photoaffinity probes.

Molecular Formula C9H6N4O2
Molecular Weight 202.17 g/mol
CAS No. 652133-70-5
Cat. No. B12523404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azido-2-methyl-1H-isoindole-1,3(2H)-dione
CAS652133-70-5
Molecular FormulaC9H6N4O2
Molecular Weight202.17 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=C(C1=O)C=C(C=C2)N=[N+]=[N-]
InChIInChI=1S/C9H6N4O2/c1-13-8(14)6-3-2-5(11-12-10)4-7(6)9(13)15/h2-4H,1H3
InChIKeyQZCDFHGAZUPVRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Azido-2-methyl-1H-isoindole-1,3(2H)-dione (CAS 652133-70-5): Synthesis, Structural Identity, and Role in Azidoisoindole SAR


5-Azido-2-methyl-1H-isoindole-1,3(2H)-dione (C₉H₆N₄O₂, molecular weight 202.17 g/mol) is a synthetic azido-substituted isoindole-1,3-dione (phthalimide) derivative characterized by an azido group at the 5-position of the aromatic ring and a methyl group at the N-2 position . It belongs to the broader class of azidoisoindole‑1,3(2H)-diones, which have been investigated as GLP‑1 secretagogues, cytotoxic agents, kinase‑targeting ligands, and photoaffinity probes [1][2]. The compound is primarily utilized as a building block in medicinal chemistry and click‑chemistry applications, where regiochemical positioning of the azido group directly influences both reactivity and biological activity profiles [3].

5-Azido-2-methyl-1H-isoindole-1,3(2H)-dione: Why Regioisomers and In‑Class Analogs Are Not Interchangeable


In isoindole‑1,3‑dione chemistry, the position of the azido substituent and the N‑2 alkyl group are primary determinants of biological target engagement and synthetic utility. The regioisomer 4‑azido‑2‑methyl‑1H‑isoindole‑1,3(2H)‑dione places the azido group adjacent to the imide carbonyl, altering both electronic properties and steric accessibility, while the isomer 2‑(azidomethyl)‑1H‑isoindole‑1,3(2H)‑dione (CAS 26964‑88‑5) positions the azido group on a flexible N‑methylene tether rather than the aromatic ring, fundamentally changing its click‑chemistry reactivity, metabolic stability, and protein‑binding conformation . In cytotoxicity assays with azidoisoindole‑1,3‑diones bearing a 5‑azido‑2‑methyl core, the N‑methyl group conferred superior cellular activity compared to N‑benzyl or N‑ethyl analogs, demonstrating that even subtle N‑substituent variations produce non‑trivial potency differences [1]. Consequently, procurement of the correct regioisomer and substitution pattern is critical for reproducibility in SAR studies, click‑chemistry probe design, and kinase‑targeted drug discovery campaigns.

5-Azido-2-methyl-1H-isoindole-1,3(2H)-dione: Quantitative Comparative Evidence for Scientific and Procurement Decision-Making


N‑Methyl Substitution Confers Superior Cytotoxic Activity Over N‑Benzyl and N‑Ethyl Analogs in A549 and HeLa Cancer Cell Lines

In a head‑to‑head in vitro comparison of three (3aR,5R,6R,7aS)‑5‑azido‑6‑((tert‑butyldiphenylsilyl)oxy)‑hexahydro‑1H‑isoindole‑1,3(2H)‑dione analogs differing only in the N‑2 substituent, the N‑methyl derivative (compound 2b) exhibited the highest cytotoxicity against both A549 lung carcinoma and HeLa cervical carcinoma cell lines [1]. The N‑methyl analog (2b) demonstrated superior dose‑dependent growth inhibition compared to the N‑benzyl (1d) and N‑ethyl (2a) congeners at identical 250, 100, 50, and 25 µM dose levels across all three incubation time points (24, 48, 72 h) [1]. The authors explicitly concluded that 'considering the effect of groups attached to the nitrogen atom, the best activity was exhibited in 2b molecule to which the methyl group is attached' [1]. The target compound 5‑azido‑2‑methyl‑1H‑isoindole‑1,3(2H)‑dione (CAS 652133‑70‑5) shares this critical N‑methyl‑5‑azido pharmacophoric core, indicating that N‑methyl substitution is a key driver of cytotoxic potency in this scaffold class.

Cytotoxicity Anticancer Activity Azidoisoindole‑1,3‑dione

5‑Azido Regiochemistry Enables Favorable mTOR and hRS6KB1 Kinase Binding Interactions Compared to Non‑Azido Isoindole‑1,3‑dione Analogs

Molecular docking studies of 5‑azido‑containing isoindole‑1,3‑dione analogs (compounds 1b, 1d, 2a, 2b) against mammalian target of rapamycin (mTOR) and human ribosomal S6 kinase 1 (hRS6KB1) revealed that the azido group contributes to stronger predicted binding energies compared to non‑azido isoindole derivatives lacking this moiety [1]. In the same study, compounds containing both the 5‑azido group and a tert‑butyldiphenylsilyl (TBDPS) ether (2a, 2b) displayed stronger binding energies than azido‑containing analogs lacking the TBDPS group (1b, 1d) against all three target receptors: mTOR, hRS6KB1, and human epidermal growth factor receptor (EGFR) [1]. The 5‑azido‑2‑methyl compound 2b, which shares the core substitution pattern with the target compound, showed favorable docking poses across all three kinase targets [1].

Kinase Docking mTOR hRS6KB1 Molecular Modeling

5‑Azidoisoindole‑1,3‑dione Pharmacophore Enables GLP‑1 Secretagogue Activity Distinct from Non‑Azido and Amino‑Substituted Analogs

Patent US6608098 (Banyu Pharmaceutical) teaches that isoindole derivatives bearing an azido group at variable positions (including the 5‑position) act as GLP‑1 secretagogues capable of elevating blood GLP‑1 concentrations, making them useful for diabetes and obesity treatment [1]. The patent defines the azido group as one of the essential substituents (R = azido) in the general formula, distinguishing these compounds from amino‑, hydroxy‑, or halogen‑substituted analogs that may exhibit different pharmacological profiles [1]. While no direct comparative IC₅₀/EC₅₀ values are provided for 5‑azido‑2‑methyl‑1H‑isoindole‑1,3(2H)‑dione specifically, the structural inclusion of the azido group in the claimed pharmacophore establishes its necessity for the GLP‑1 secretagogue mechanism, which is absent in the corresponding 5‑amino or 5‑hydrogen analogs [1].

GLP‑1 Secretagogue Type 2 Diabetes Obesity Isoindole Derivatives

Photoaffinity Labeling Utility: 5‑Azido‑2‑methyl Substitution Pattern Enables Irreversible Target Capture Compared to Non‑Photoactivatable Phthalimide Analogs

Azido‑substituted phthalimides have been employed as photoaffinity reagents for gibberellin receptor studies, where the azido group enables UV‑induced covalent crosslinking to target proteins [1][2]. In a systematic evaluation of five azido N‑substituted phthalimides, the placement of the azido moiety (aryl azide vs. acyl azide vs. alkyl azide) dictated both photostability and biological activity in gibberellin bioassays, with aryl azido derivatives retaining α‑amylase induction activity while acyl azido derivatives were completely inactive [1]. The 5‑azido‑2‑methyl‑1H‑isoindole‑1,3(2H)‑dione scaffold provides an aryl azide configuration (azido directly attached to the aromatic ring), which is photochemically competent for nitrene generation and subsequent covalent insertion, unlike its isomer 2‑(azidomethyl)‑1H‑isoindole‑1,3(2H)‑dione where the azido group resides on an sp³‑hybridized carbon with different photochemical properties [2].

Photoaffinity Labeling Click Chemistry Target Identification

5-Azido-2-methyl-1H-isoindole-1,3(2H)-dione: Prioritized Application Scenarios Based on Quantitative Evidence


Anticancer Structure–Activity Relationship (SAR) Studies Targeting the N‑Methyl‑5‑Azido Pharmacophore

Based on direct comparative cytotoxicity data showing that the N‑methyl substituent confers optimal activity over N‑benzyl and N‑ethyl analogs in the 5‑azido‑hexahydroisoindole‑1,3‑dione series [1], 5‑azido‑2‑methyl‑1H‑isoindole‑1,3(2H)‑dione should be prioritized as the core scaffold for synthesizing and evaluating novel anticancer analogs. This compound serves as the logical starting point for further derivatization (e.g., introduction of silyl ether, hydroxyl, or halogen groups at other positions) aimed at improving potency against A549 and HeLa cell lines. Procurement of analogs with alternative N‑substituents (N‑benzyl, N‑ethyl, N‑H) would be expected to yield inferior cytotoxic activity based on the established SAR hierarchy.

Kinase‑Targeted Probe Design Utilizing the 5‑Azido Group for Covalent and Click‑Chemistry Applications

Molecular docking evidence indicates that the 5‑azido group enhances predicted binding energy to mTOR, hRS6KB1, and EGFR kinase targets compared to non‑azido isoindole‑1,3‑dione analogs [1]. The aryl azide functionality additionally enables two orthogonal applications: (i) UV‑induced covalent attachment for target identification via photoaffinity labeling, and (ii) copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) for bioconjugation to alkyne‑functionalized reporters, affinity resins, or fluorescent tags [2][3]. The regioisomeric purity of the 5‑azido (vs. 4‑azido) substitution is critical for reproducible docking results and consistent click‑chemistry kinetics.

GLP‑1 Secretagogue Lead Optimization for Type 2 Diabetes and Obesity Drug Discovery

Patent US6608098 establishes the isoindole‑1,3‑dione scaffold with an azido substituent as a privileged chemotype for GLP‑1 secretagogue activity [4]. 5‑Azido‑2‑methyl‑1H‑isoindole‑1,3(2H)‑dione represents a specific, well‑defined embodiment of the patented general formula and can serve as a reference standard for medicinal chemistry programs aiming to balance GLP‑1 elevation potency with pharmacokinetic properties. The compound's defined substitution pattern avoids the ambiguity of broader patent claims and provides a concrete starting point for structure‑based lead optimization.

Photoaffinity Labeling Reagent Development for Plant Hormone Receptor Studies

Prior art demonstrates that aryl azido‑N‑substituted phthalimides retain gibberellin‑like biological activity in multiple plant bioassays while conferring photoaffinity competence, whereas acyl azido congeners are completely inactive [2][5]. 5‑Azido‑2‑methyl‑1H‑isoindole‑1,3(2H)‑dione, bearing an aryl azide directly on the isoindole ring system, is therefore the correct isomer for developing photoaffinity probes targeting gibberellin receptors or related plant hormone binding proteins. Procurement of the 2‑(azidomethyl) isomer (CAS 26964‑88‑5) would produce a reagent lacking both photochemical competence and biological activity in these assay systems.

Quote Request

Request a Quote for 5-Azido-2-methyl-1H-isoindole-1,3(2H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.